molecular formula C7H10N2O2 B1357515 1-Isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 942631-65-4

1-Isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1357515
M. Wt: 154.17 g/mol
InChI Key: NZOZNIDXTXBUDN-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the empirical formula C7H10N2O2 and a molecular weight of 154.17 g/mol . It is a solid substance, and its chemical structure consists of a pyrazole ring with an isopropyl group attached to the third carbon and a carboxylic acid functional group at the third position. The compound’s systematic name reflects its substituents and ring structure.


Synthesis Analysis

The synthesis of 1-Isopropyl-1H-pyrazole-3-carboxylic acid involves various methods, including condensation reactions , cyclization , and functional group transformations . Researchers have reported several synthetic routes, but a detailed analysis of these methods would require a review of specific literature .


Molecular Structure Analysis

The molecular structure of 1-Isopropyl-1H-pyrazole-3-carboxylic acid reveals its planar pyrazole ring with the isopropyl group extending from one of the carbon atoms. The carboxylic acid group contributes to its acidity and potential reactivity. The dihedral angle between the pyrazole ring and the isopropyl group affects its overall conformation and properties .


Chemical Reactions Analysis

1-Isopropyl-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions, including esterification , amidation , and hydrolysis . Its carboxylic acid group allows for derivatization, leading to the synthesis of related compounds. Investigating specific reaction pathways would require a deeper examination of the literature .

Scientific Research Applications

Synthesis and Derivatives

1-Isopropyl-1H-pyrazole-3-carboxylic acid and its derivatives have been extensively studied for their synthetic applications. Researchers have explored various reactions to convert 1H-pyrazole-3-carboxylic acid into different derivatives like carboxamides and carboxylates, providing good yields and demonstrating their potential in synthetic organic chemistry. These derivatives have been structurally characterized using techniques like NMR and IR spectroscopy (Yıldırım, Kandemirli, & Akçamur, 2005).

Theoretical and Experimental Studies

The compound has been a subject of both experimental and theoretical studies. For instance, theoretical methods such as semi-empirical AM1 calculations and RHF/3-21G have been employed to study the reaction mechanisms involving 1H-pyrazole-3-carboxylic acid (Yıldırım & Kandemirli, 2006). These studies provide insights into the molecular interactions and reaction pathways, enhancing our understanding of its chemical behavior.

Application in Coordination Chemistry

Another interesting application of this compound is in coordination chemistry. Researchers have synthesized novel coordination complexes using pyrazole-dicarboxylate acid derivatives. These complexes have shown unique structural properties, such as forming mononuclear chelate complexes, and have potential applications in fields like catalysis and materials science (Radi et al., 2015).

Potential in Medicinal Chemistry

In medicinal chemistry, derivatives of 1H-pyrazole-3-carboxylic acid have been explored for their biological activities. For example, certain derivatives have shown promise in inhibiting cancer cell growth, suggesting their potential utility in developing anticancer agents (Nagarapu et al., 2010).

Corrosion Inhibition

Pyrazole derivatives, including those based on 1H-pyrazole-3-carboxylic acid, have been investigated as corrosion inhibitors. They have demonstrated efficacy in reducing the corrosion rate of metals in acidic environments, showcasing their potential in industrial applications (Herrag et al., 2007).

properties

IUPAC Name

1-propan-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOZNIDXTXBUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599116
Record name 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-1H-pyrazole-3-carboxylic acid

CAS RN

942631-65-4
Record name 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Patel, WJ Meilandt, RI Erickson, J Chen… - Journal of medicinal …, 2017 - ACS Publications
Significant data exists to suggest that dual leucine zipper kinase (DLK, MAP3K12) is a conserved regulator of neuronal degeneration following neuronal injury and in chronic …
Number of citations: 45 pubs.acs.org

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